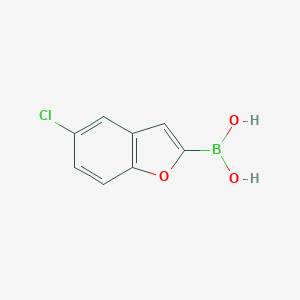

(5-Chlorobenzofuran-2-yl)boronic acid

Descripción general

Descripción

(5-Chlorobenzofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C8H6BClO3 and a molecular weight of 196.4 g/mol . This compound is characterized by the presence of a boronic acid group attached to a chlorinated benzofuran ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorobenzofuran-2-yl)boronic acid typically involves the following steps :

Preparation of 5-Chlorobenzofuran: This is achieved by heating 4-chlorophenoxyacetaldehyde dimethylacetal in polyphosphoric acid, yielding 5-chlorobenzofuran with a 73% yield.

Formation of the Boronic Acid: To a solution of 5-chlorobenzofuran in dry ether, tetramethylethylenediamine (TMEDA) is added. The mixture is cooled below -60°C under argon, and a solution of butyllithium in hexane is added dropwise. The mixture is then warmed to -10°C and stirred. Triisopropyl borate is added dropwise, followed by quenching with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification techniques to maintain product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(5-Chlorobenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Substitution Reactions: The chlorine atom on the benzofuran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ether.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Benzofurans: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

(5-Chlorobenzofuran-2-yl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of (5-Chlorobenzofuran-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

2-Thiopheneboronic Acid: Another heteroaryl boronic acid used in organic synthesis.

4-Chlorophenylboronic Acid: Similar in structure but with a different aromatic ring.

Uniqueness

(5-Chlorobenzofuran-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a chlorinated benzofuran ring. This combination allows for versatile reactivity in various chemical transformations, making it a valuable reagent in organic synthesis .

Actividad Biológica

(5-Chlorobenzofuran-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the compound's biological activity, synthesis, and potential therapeutic uses, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆BClO₃. It features a boronic acid group attached to a chlorinated benzofuran ring. The presence of the boronic acid functionality allows for participation in various chemical reactions, particularly in the synthesis of bioactive compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. For instance, research on aryl (5-chloro-benzofuran-2-yl) ketoximes demonstrated significant antifungal activity against Candida species. The study indicated that these compounds could inhibit fungal growth effectively, suggesting their potential as antifungal agents .

Interaction with Insulin

A theoretical model has been developed to study the interaction between boronic acids, including this compound, and insulin. This research utilized computational tools to predict binding affinities and stability upon interaction with insulin. The findings suggest that certain boronic acids can stabilize insulin, potentially enhancing its therapeutic efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the benzofuran ring followed by the introduction of the boronic acid group. Various synthetic routes have been explored to optimize yield and purity.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of benzofuran via cyclization reactions. |

| Step 2 | Introduction of the boronic acid group through reactions with boron reagents. |

| Step 3 | Chlorination at the 5-position to yield this compound. |

Case Studies

- Antifungal Activity Study : A study focused on synthesizing aryl (5-chloro-benzofuran-2-yl) ketoximes evaluated their antifungal properties against various Candida strains. The results indicated that certain derivatives exhibited promising activity, supporting further exploration in medicinal applications .

- Insulin Interaction Model : Research employing computational methods analyzed how this compound interacts with insulin. The study found that this compound could enhance insulin stability through favorable binding interactions, indicating potential for diabetes treatment applications .

Propiedades

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODPQZJZPKMFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.